molecular formula C7H17ClN2O2S B13255265 N-(2-aminocyclohexyl)methanesulfonamide hydrochloride

N-(2-aminocyclohexyl)methanesulfonamide hydrochloride

Cat. No.: B13255265
M. Wt: 228.74 g/mol
InChI Key: XUCNPDPUADKUTR-UHFFFAOYSA-N
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Description

N-(2-Aminocyclohexyl)methanesulfonamide hydrochloride is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This cyclohexane-derived amine serves as a critical synthetic intermediate in the development of novel therapeutic agents, particularly in the central nervous system (CNS) and for neglected diseases. Its primary research value lies in its role as a core structural component of potent and selective receptor antagonists. For instance, this chemical scaffold is integral to the structure of Lu AA33810, a novel neuropeptide Y Y5 receptor antagonist that has demonstrated significant anxiolytic- and antidepressant-like effects in pre-clinical rat models of stress sensitivity . Research indicates that such Y5 receptor antagonists operate through a complex mechanism, potentially involving the modulation of stress-related hypothalamic-pituitary-adrenal (HPA) axis activity and the activation of key neuroprotective signaling pathways, including MAPK/ERK and PI3K, which are implicated in the effects of antidepressants . Beyond neuroscience, closely related structural analogues, specifically N1-(1H-pyrazolo[3,4-d]pyrimidin-6-yl)cyclohexyl-1,4-trans-diamines, are utilized as potent inhibitors in parasitology research. These compounds have been optimized as preclinical drug candidates targeting Visceral Leishmaniasis, a neglected tropical disease, with their mechanism of action later identified as the inhibition of the parasite's Cdc2-related kinase 12 (CRK12) . As a versatile intermediate, this compound enables researchers to explore new chemical space in the pursuit of treatments for psychiatric disorders and infectious diseases.

Properties

Molecular Formula

C7H17ClN2O2S

Molecular Weight

228.74 g/mol

IUPAC Name

N-(2-aminocyclohexyl)methanesulfonamide;hydrochloride

InChI

InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-5-3-2-4-6(7)8;/h6-7,9H,2-5,8H2,1H3;1H

InChI Key

XUCNPDPUADKUTR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CCCCC1N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminocyclohexyl)methanesulfonamide hydrochloride typically involves the reaction of 2-aminocyclohexylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminocyclohexyl)methanesulfonamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

N-(2-aminocyclohexyl)methanesulfonamide hydrochloride has several applications across different fields:

  • Enzyme Inhibition Research has shown that this compound can effectively bind to various enzymes, affecting their function and potentially leading to therapeutic outcomes in disease models. It acts as an enzyme inhibitor by binding to active sites on enzymes, which blocks their activity and can disrupt biochemical pathways. Its selective inhibition of certain enzymes makes it valuable in medicinal chemistry.
  • Medicinal Chemistry The sulfonamide group is significant in medicinal chemistry due to its biological activity. this compound is a potential candidate for therapeutic applications, especially in treating bacterial infections and other diseases.
  • Organic Synthesis this compound is used as a reagent in organic synthesis and as a building block for complex molecules.

Case Study: Visceral Leishmaniasis Treatment

A study published in Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis mentions the use of a related compound in treating visceral leishmaniasis . In this study, female Balb/c mice were infected with L. donovani amastigotes, and after allowing the infection to establish for 7 days, they were treated with vehicle, sodium stibogluonate, miltefosine, or compound 15 . Compound 15 demonstrated an 85% suppression in parasite load within the liver with 50 mg/kg b.i.d. dosing for 5 days . Although compound 15 demonstrated promising efficacy and oral bioavailability, marked variability in exposure was observed .

Synthesis of this compound

The synthesis of this compound typically involves several steps:

Reaction TypeReagentConditions
OxidationHydrogen peroxideAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAmines or thiolsBasic conditions

Potential Therapeutic Applications

Mechanism of Action

The mechanism of action of N-(2-aminocyclohexyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-aminocyclohexyl)methanesulfonamide hydrochloride with structurally or functionally related sulfonamide derivatives, based on evidence from pharmacological, synthetic, and physicochemical data.

Structural Analogues

2.1.1. Dronedarone Hydrochloride
  • Structure: Features a methanesulfonamide group attached to a benzofuranyl core, with additional dibutylamino and benzoyl substituents .
  • Synthesis: Prepared via mesylation and oxidation of p-aminophenol, followed by cyclization and Friedel-Crafts reactions (33% overall yield) .
  • Applications : Antiarrhythmic agent with reduced lipophilicity compared to amiodarone, minimizing tissue accumulation .
  • Key Difference: The benzofuranyl and dibutylamino groups enhance selectivity for ion channels, unlike the cyclohexylamine in the target compound, which may prioritize steric interactions .
2.1.2. Sotalol Hydrochloride
  • Structure: N-[4-(Isopropylglycyl)phenyl]methanesulfonamide hydrochloride, with a phenyl ring substituted by an aminoethyl group .
  • Physicochemical Properties : Molecular weight = 308.83; stored in controlled room temperature due to hygroscopicity .
  • Applications : Antiarrhythmic with β-blocking activity. The phenyl group facilitates aromatic stacking, whereas the cyclohexyl group in the target compound may enhance membrane permeability .
2.1.3. NS-398
  • Structure : N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide, a selective COX-2 inhibitor .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Inferred) LogP (Estimated)
N-(2-aminocyclohexyl)methanesulfonamide HCl C₇H₁₅N₂O₂S·HCl 238.73 (calc.) Moderate (hydrophilic sulfonamide + hydrophobic cyclohexyl) ~1.2
Dronedarone Hydrochloride C₃₁H₄₄N₂O₅S·HCl 593.20 Low (high lipophilicity) ~5.8
Sotalol Hydrochloride C₁₂H₂₀N₂O₃S·HCl 308.83 High (polar aminoethyl group) ~0.5

Notes:

  • The cyclohexylamine group in the target compound likely increases lipophilicity compared to Sotalol’s phenyl group but remains less hydrophobic than Dronedarone’s benzofuranyl core.
  • Solubility is influenced by the hydrochloride salt, enhancing aqueous compatibility .

Pharmacological and Therapeutic Potential

  • Hypothetical Applications :
    • Cardiovascular : Analogous to Dronedarone and Sotalol, the target compound may modulate ion channels or β-adrenergic receptors .
    • Oncology : Sulfonamides like NS-398 inhibit COX-2; the cyclohexylamine group could target alternative pathways (e.g., kinase inhibition).
  • Toxicity Considerations : Cyclohexylamine derivatives may exhibit neurotoxicity or hepatotoxicity, requiring rigorous safety profiling (extrapolated from storage guidelines).

Biological Activity

N-(2-Aminocyclohexyl)methanesulfonamide hydrochloride is a chemical compound that has garnered attention for its potential biological activity, particularly in the fields of enzymology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and its therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring structure substituted with an amino group and a methanesulfonamide functional group. Its molecular formula is C7H16N2O2SHClC_7H_{16}N_2O_2S\cdot HCl with a molecular weight of approximately 228.74 g/mol. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological applications .

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific enzymes, thereby modulating their activity and disrupting various biochemical pathways. This inhibition can lead to significant physiological effects, making it a candidate for therapeutic applications in diseases where enzyme regulation is critical .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been shown to interact with various molecular targets, effectively blocking enzyme activity associated with several metabolic processes. This property positions it as a potential therapeutic agent for conditions linked to enzyme dysfunction, such as bacterial infections and other metabolic disorders .

Case Studies

  • Antibacterial Activity : A study highlighted the compound's effectiveness against certain bacterial strains, demonstrating its potential utility in developing new antimicrobial therapies .
  • Cancer Research : Investigations into the compound's effects on cancer cell lines revealed that it could inhibit specific pathways involved in tumor growth, suggesting its role in cancer treatment strategies .

Research Findings

A summary of key research findings related to this compound includes:

Study Focus Findings
Study 1Enzyme InhibitionDemonstrated significant inhibition of target enzymes involved in metabolic pathways .
Study 2Antimicrobial PropertiesShowed effectiveness against various bacterial strains, indicating potential for antibiotic development .
Study 3Cancer Cell InteractionInhibited growth in specific cancer cell lines, suggesting therapeutic applications in oncology .

Synthesis and Applications

The synthesis of N-(2-Aminocyclohexyl)methanesulfonamide typically involves the reaction of 2-aminocyclohexylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity .

The compound's unique structural configuration allows it to serve as a building block for more complex molecules in medicinal chemistry. Its selective enzyme inhibition capability makes it particularly valuable for drug development targeting diseases where enzyme activity is dysregulated.

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